![molecular formula C16H21N5O5S B2534249 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034271-13-9](/img/structure/B2534249.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
The compound is a pyrimidine-based carbocyclic nucleoside derivative . These types of compounds have been studied for their potential in managing diabetes mellitus (DM) and microbial infections .
Synthesis Analysis
The synthesis of similar pyrimidine-based carbocyclic nucleoside derivatives involves the use of intermediate compounds in DMF at room temperature, followed by the addition of other reagents and heating at 80 °C for 24 hours .Chemical Reactions Analysis
The compound is part of a group of molecules that have shown promising IC50 values against α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that the compound may interact with this enzyme, inhibiting its function.Scientific Research Applications
Antimicrobial Applications
- Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives as Antimicrobial Agents : Novel derivatives have been synthesized and shown potent inhibitory activity against standard strains of Gram-positive and Gram-negative bacteria, indicating potential for antimicrobial applications (Krishnamurthy et al., 2011).
Anticancer and Anti-angiogenic Applications
- Anti-angiogenic and DNA Cleavage Studies : Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Development of Novel Heterocyclic Compounds for Anti-Inflammatory and Analgesic Effects : Innovative compounds derived from visnaginone and khellinone have shown high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Nootropic and Antidepressant Agents
- Synthesis and Evaluation of Schiff’s Bases and 2-azetidinones : Isonocotinyl hydrazone derivatives have been developed and shown to possess potential antidepressant and nootropic activities, indicating a promising avenue for CNS active agent development (Thomas et al., 2016).
Herbicide Selectivity in Maize
- Rimsulfuron Metabolism and Selectivity in Maize : The herbicide rimsulfuron has been studied for its rapid metabolic inactivation in maize, which contributes to the plant's tolerance and selectivity, providing insights into herbicide design and application (Koeppe et al., 2000).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5S/c1-27(25,26)20-8-4-11(5-9-20)14(22)18-7-10-21-15(23)12-3-2-6-17-13(12)19-16(21)24/h2-3,6,11H,4-5,7-10H2,1H3,(H,18,22)(H,17,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIYAAVKCQAVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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